molecular formula C12H22O2 B153628 4-Pentylcyclohexanecarboxylic acid CAS No. 38289-29-1

4-Pentylcyclohexanecarboxylic acid

Cat. No.: B153628
CAS No.: 38289-29-1
M. Wt: 198.3 g/mol
InChI Key: RVLAXPQGTRTHEV-UHFFFAOYSA-N
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Description

4-Pentylcyclohexanecarboxylic acid is an organic compound with the molecular formula C12H22O2. It is a carboxylic acid derivative characterized by a cyclohexane ring substituted with a pentyl group at the 4-position and a carboxyl group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentylcyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 4-pentylbenzoic acid. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions ensures high purity and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Pentylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Pentylcyclohexanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-pentylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrophobic pentyl group can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentylcyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring and a carboxyl group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and applications in various fields .

Properties

IUPAC Name

4-pentylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLAXPQGTRTHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192061, DTXSID501275671
Record name Cyclohexanecarboxylic acid, 4-pentyl-
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Record name trans-4-Pentylcyclohexanecarboxylic acid
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38792-89-1, 38289-29-1
Record name 4-Pentylcyclohexanecarboxylic acid
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Record name 4-Pentylcyclohexylcarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-pentyl-
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Record name 38792-89-1
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Record name Cyclohexanecarboxylic acid, 4-pentyl-
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Record name trans-4-Pentylcyclohexanecarboxylic acid
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Record name trans-4-(Pent-1-yl)cyclohexanecarboxylic acid
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Record name 4-Pentylcyclohexanecarboxylic Acid
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Record name 4-PENTYLCYCLOHEXYLCARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Pentylcyclohexanecarboxylic acid particularly interesting for wastewater treatment?

A: this compound belongs to a class of compounds called naphthenic acids, which are commonly found in oil sands process water. [] These acids pose environmental concerns, and research suggests that modified nanomaterials could offer a solution. One study explored using β-cyclodextrin grafted nanopyroxenes for the selective removal of organic compounds like this compound from wastewater. [] This approach leverages the ability of β-cyclodextrin to form inclusion complexes with specific molecules, potentially enabling targeted removal of pollutants from water.

Q2: How does the structure of this compound influence its interaction with β-cyclodextrin?

A: The interaction between this compound and β-cyclodextrin is primarily driven by hydrophobic effects. [] β-cyclodextrin possesses a hydrophobic cavity, while this compound has a hydrophobic pentyl chain. This structural compatibility allows the pentyl chain to be partially or fully encapsulated within the β-cyclodextrin cavity, forming an inclusion complex. [] The strength of this interaction, and thus the effectiveness of removal, is influenced by factors such as the size and shape of the guest molecule, as well as the temperature and pH of the solution.

Q3: How do researchers study the binding interactions between this compound and β-cyclodextrin?

A: Researchers utilize a combination of experimental and computational techniques to understand these interactions. For instance, the spectral displacement technique helps determine the equilibrium binding constants of complexes formed between β-cyclodextrin and this compound at various temperatures. [] This data allows for the calculation of thermodynamic parameters like changes in enthalpy, entropy, and Gibbs free energy, providing insights into the spontaneity and energy changes associated with complex formation.

Q4: Beyond wastewater treatment, are there other potential applications for this compound?

A: Yes, this compound serves as a key intermediate in the synthesis of liquid crystal compounds. [] Specifically, it's used to build multi-ring systems containing ethylene linkages, which are crucial for the unique properties exhibited by liquid crystals. This highlights the versatility of this compound in contributing to diverse fields, from environmental remediation to materials science.

Q5: What are the limitations of current methods for removing this compound and similar compounds from wastewater?

A: Traditional methods like granular activated carbon (GAC) and chitosan sorbents often lack the desired molecular selectivity for efficient removal of specific naphthenic acids like this compound. [] This lack of selectivity can lead to co-adsorption of other compounds, reducing the efficiency and potentially leading to the need for more frequent regeneration of the sorbent material. Therefore, there's a growing need for more selective and efficient methods like the β-cyclodextrin-based polymeric sorbents to address the challenges posed by these complex wastewater streams.

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